N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,3-dimethylphenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-14-6-5-7-19(15(14)2)26-23(31)22(30)25-13-12-20-16(3)29-24(33-20)27-21(28-29)17-8-10-18(32-4)11-9-17/h5-11H,12-13H2,1-4H3,(H,25,30)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRGRDOKFHXIFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide, with CAS number 894032-39-4, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 449.5 g/mol. The structure features a thiazole ring fused with a triazole moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 894032-39-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxalamide linkage through the reaction of appropriate amines and oxalyl chloride under controlled conditions to prevent hydrolysis.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : In vitro assays revealed IC50 values in the micromolar range against several human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
The proposed mechanism of action involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. For example:
- Kinase Inhibition : Similar compounds have shown inhibitory effects on DYRK1A and GSK-3β kinases, leading to reduced tumor growth .
Study 1: Cytotoxicity Assessment
A study assessed the cytotoxic effects of a series of thiazoloquinazolines against seven tumor cell lines. The results showed that these compounds inhibited cell growth effectively without affecting normal cells .
Study 2: Kinase Activity Profiling
In another investigation, compounds related to this compound were tested against a panel of human kinases. Notably, some exhibited moderate to high inhibitory activity against JAK3 and Haspin kinases .
Comparison with Similar Compounds
Oxalamide-Based Analogues
Compound 40 (N1-(3,5-Dimethylphenyl)-N2-(6-methoxy-2-methylquinolin-4-yl)oxalamide):
- Structure: Features a quinoline moiety instead of a thiazolo-triazole core. The oxalamide linker connects a 3,5-dimethylphenyl group to the quinoline system.
- Synthesis : Synthesized via sodium hydride-mediated coupling in anhydrous DMF, yielding 12% after purification .
Compound 42 (N-(3,5-Dimethylbenzyl)-2-((6-methoxy-2-methylquinolin-4-yl)oxy)acetamide):
Thiazole/Oxadiazole Derivatives ()
- Structure: Includes 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides.
- Synthesis : Involves hydrazine hydrate, carbon disulfide, and LiH-mediated steps, differing from the target compound’s likely synthesis pathway .
- Relevance : Highlights the versatility of thiazole-containing heterocycles but lacks the fused triazole ring present in the target compound.
Substituent Effects on Reactivity and Yield
- Phenyl Substitutions : The 2,3-dimethylphenyl group in the target compound vs. 3,5-dimethylphenyl in Compound 40 may alter steric hindrance during synthesis. The para-methoxy group in the target’s thiazolo-triazole system could enhance electron density, affecting reactivity .
- Heterocyclic Core: Thiazolo-triazole systems (target) vs. quinoline (Compound 40) or oxadiazole () may require distinct catalytic conditions. For example, sodium hydride in DMF was critical for Compound 40’s synthesis, whereas LiH was used in .
Research Implications and Limitations
- Synthetic Challenges : Low yields in oxalamide synthesis (e.g., 12% for Compound 40) suggest that optimizing coupling reactions or exploring alternative catalysts (e.g., peptide coupling agents) could improve efficiency .
- Biological Data Gap : The provided evidence lacks bioactivity data for the target compound, limiting direct pharmacological comparisons. Future work should prioritize assays against relevant therapeutic targets.
- Structural Diversity : The thiazolo-triazole core’s fused ring system may offer enhanced metabolic stability compared to simpler heterocycles like oxadiazoles, though this requires experimental validation .
Q & A
Basic Questions
Q. What are the critical steps and optimization strategies for synthesizing N1-(2,3-dimethylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of oxalamide precursors with thiazolo-triazole intermediates. Key steps include:
- Amide bond formation : Use of coupling agents (e.g., DCC or EDC) under inert atmosphere.
- Heterocyclic ring closure : Controlled temperature (60–80°C) and solvent selection (e.g., DMF or THF) to minimize side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
Q. Which spectroscopic and analytical techniques are recommended for structural validation of this compound?
- Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm backbone connectivity and substituent positions (e.g., methoxyphenyl and dimethylphenyl groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (449.5 g/mol) and fragmentation patterns .
- IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for oxalamide) .
Advanced Research Questions
Q. How can researchers investigate the mechanism of action of this compound against cancer-related targets?
- Methodological Answer :
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2 family proteins) .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values via fluorescence-based kinase assays.
- Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess cytotoxicity .
- Pathway Analysis : Western blotting to evaluate downstream signaling proteins (e.g., phosphorylated ERK or Akt) .
Q. What strategies resolve contradictions in bioactivity data across studies, such as varying IC₅₀ values in different cell lines?
- Approaches :
- Standardized Protocols : Ensure consistent cell culture conditions (e.g., serum concentration, passage number) and compound solubility (use DMSO with <0.1% final concentration) .
- Metabolic Stability Testing : Conduct hepatic microsomal assays to identify metabolite interference .
- Data Normalization : Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-study variability .
Q. How to design structure-activity relationship (SAR) studies to optimize this compound’s anticancer efficacy?
- SAR Design :
- Functional Group Modifications : Synthesize derivatives with halogen substitutions (e.g., Cl, F) on the aryl rings to enhance target binding .
- Bioisosteric Replacement : Replace the methoxy group with trifluoromethyl to improve metabolic stability .
- In Silico Screening : Use QSAR models to prioritize derivatives with predicted higher potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
